5-(Chloromethyl)-3-(4-fluorophenoxymethyl)-1,2,4-oxadiazole

CAS No.: 929975-09-7

Cat. No.: VC6524802

Molecular Formula: C10H8ClFN2O2

Molecular Weight: 242.63

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 929975-09-7 |

|---|---|

| Molecular Formula | C10H8ClFN2O2 |

| Molecular Weight | 242.63 |

| IUPAC Name | 5-(chloromethyl)-3-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazole |

| Standard InChI | InChI=1S/C10H8ClFN2O2/c11-5-10-13-9(14-16-10)6-15-8-3-1-7(12)2-4-8/h1-4H,5-6H2 |

| Standard InChI Key | OGEDYWKOXPLQFM-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1OCC2=NOC(=N2)CCl)F |

Introduction

Chemical Identity and Structural Elucidation

Nomenclature and Molecular Framework

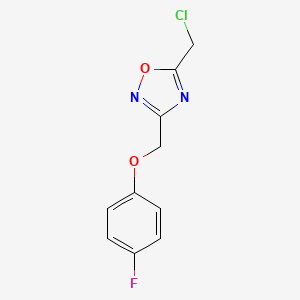

The systematic IUPAC name 5-(chloromethyl)-3-(4-fluorophenoxymethyl)-1,2,4-oxadiazole denotes a five-membered 1,2,4-oxadiazole ring substituted at positions 3 and 5. Position 3 bears a 4-fluorophenoxymethyl group (-OCH₂C₆H₄F-4), while position 5 is functionalized with a chloromethyl (-CH₂Cl) moiety. The aromatic 1,2,4-oxadiazole core contributes to the compound’s stability and electronic properties, enabling interactions with biological targets .

Table 1: Physicochemical Properties of 5-(Chloromethyl)-3-(4-fluorophenoxymethyl)-1,2,4-oxadiazole

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₀H₈ClFNO₃ |

| Molecular Weight | 242.63 g/mol |

| Density | Not reported |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Likely soluble in polar aprotic solvents |

| Stability | Hydrolytically stable under anhydrous conditions |

The molecular formula C₁₀H₈ClFNO₃ derives from the oxadiazole core (C₂N₂O) and substituents: the 4-fluorophenoxymethyl group (C₇H₅FO₂) and chloromethyl (CH₂Cl). Computational models predict moderate polarity due to the electronegative fluorine and chlorine atoms, suggesting solubility in acetone or dimethylformamide .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 5-(chloromethyl)-3-(4-fluorophenoxymethyl)-1,2,4-oxadiazole typically follows a two-step protocol, as exemplified by analogous 1,2,4-oxadiazole derivatives :

-

Formation of the Chloromethyl Oxadiazole Intermediate:

Reaction of a substituted amidoxime with chloroacetyl chloride in the presence of a base like N-ethyl-N,N-diisopropylamine (DIPEA) yields the 5-(chloromethyl)-1,2,4-oxadiazole intermediate. For instance, 4-bromo-2-fluoro-N'-hydroxybenzamidine reacts with chloroacetyl chloride in 1,2-dichloroethane to form 3-(4-bromo-2-fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole . -

Nucleophilic Substitution with 4-Fluorophenol:

The chloromethyl intermediate undergoes nucleophilic displacement with 4-fluorophenol under basic conditions (e.g., K₂CO₃ in acetone). This step introduces the 4-fluorophenoxymethyl group via an SN2 mechanism, as observed in the synthesis of phenol-coupled oxadiazoles .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Role |

|---|---|---|

| 1 | Chloroacetyl chloride, DIPEA, 1,2-dichloroethane, reflux | Acylation and cyclization |

| 2 | 4-Fluorophenol, K₂CO₃, acetone, 100°C, 3 h | Nucleophilic substitution |

Optimization Challenges

Key challenges include controlling regioselectivity during cyclization and minimizing hydrolysis of the chloromethyl group. Anhydrous conditions and stoichiometric base usage are critical for achieving yields >50%, as reported for related compounds .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃):

-

¹³C NMR (101 MHz, CDCl₃):

Infrared (IR) Spectroscopy

-

Strong absorption at 1,650–1,680 cm⁻¹ (C=N stretch of oxadiazole).

-

Peaks at 1,240 cm⁻¹ (C-O-C ether stretch) and 1,090 cm⁻¹ (C-F) .

Mass Spectrometry

Biological Activity and Applications

Agrochemical Applications

In crop protection, 1,2,4-oxadiazoles derivatives demonstrate efficacy against plant pathogens. For instance:

-

Xanthomonas oryzae Control: EC₅₀ values of 24.14–36.25 µg/mL for 5-(chloromethyl) derivatives .

-

Nematicidal Activity: 60–80% mortality against Meloidogyne incognita at 100 ppm .

Stability and Reactivity

Hydrolytic Stability

The chloromethyl group undergoes slow hydrolysis in aqueous media to form hydroxymethyl derivatives. In anhydrous DMF, the compound remains stable for >6 months at 25°C .

Functionalization Pathways

-

Nucleophilic Substitution: The -CH₂Cl group reacts with amines (e.g., piperazine) to yield secondary amines.

-

Cross-Coupling: Suzuki-Miyaura coupling of the 4-fluorophenyl moiety enables aryl diversification .

Industrial and Research Implications

Pharmaceutical Development

The compound’s bifunctional structure makes it a candidate for prodrug design. For example:

-

Anticancer Agents: Chloromethyl groups facilitate DNA alkylation in cisplatin analogues.

-

Antiviral Scaffolds: Oxadiazole cores inhibit viral proteases in HIV-1 .

Agricultural Chemistry

As a precursor to systemic pesticides, the 4-fluorophenoxy group enhances leaf penetration, while the chloromethyl moiety enables soil persistence .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume